SYK Inhibitory Potency: TAK-659 vs. Fostamatinib, Entospletinib, and RO9021 in Cell-Free Assays
TAK-659 demonstrates approximately 13-fold greater SYK inhibitory potency than the clinically established SYK inhibitor fostamatinib (R406) in cell-free assays [1] . It also surpasses the more selective SYK inhibitors entospletinib and RO9021 by factors of 2.4-fold and 1.75-fold, respectively . This higher potency translates to greater target engagement at equivalent drug concentrations, particularly relevant in resistant cellular contexts.
| Evidence Dimension | SYK enzyme inhibition (IC50) in cell-free assay |
|---|---|
| Target Compound Data | IC50 = 3.2 nM (TAK-659) [1] |
| Comparator Or Baseline | Fostamatinib (R406): IC50 = 41 nM ; Entospletinib (GS-9973): IC50 = 7.7 nM ; RO9021: IC50 = 5.6 nM |
| Quantified Difference | TAK-659 is 12.8-fold more potent than fostamatinib, 2.4-fold more potent than entospletinib, and 1.75-fold more potent than RO9021 |
| Conditions | Cell-free enzymatic assays; purified SYK kinase |
Why This Matters
For procurement of SYK inhibitors, superior potency at the enzymatic level reduces the required concentration for effective target engagement, potentially minimizing off-target effects at higher doses and enabling more efficient in vitro experiments.
- [1] Lam B, et al. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorg Med Chem Lett. 2016;26(24):5947-5950. PMID: 27839918. View Source
